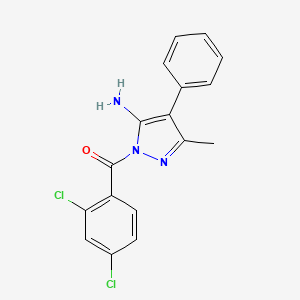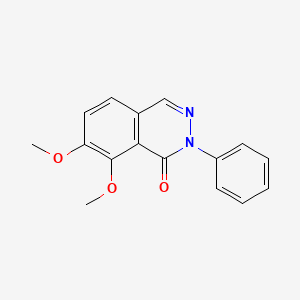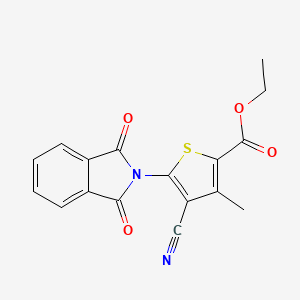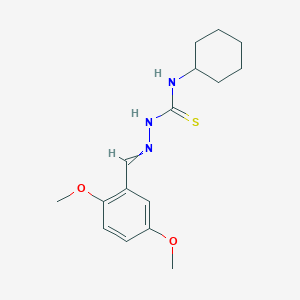
1-(2,4-dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research into pyrazole derivatives, including compounds similar to "1-(2,4-dichlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine," focuses on exploring their synthesis, structure, and properties. Pyrazole derivatives have been extensively studied for their potential applications in various fields due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves reactions between hydrazines and 1,3-diketones or their equivalents. For example, the synthesis of certain pyrazolone derivatives has been achieved through condensation reactions under specific conditions, demonstrating the versatility of these methods in producing a wide range of pyrazole compounds (Koyioni et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by X-ray diffraction and spectroscopic methods. These analyses reveal the planar or near-planar geometry of the pyrazole ring and the orientation of substituents, which significantly influence the compound's reactivity and physical properties. For instance, structural analyses have demonstrated the impact of substituents on the molecular geometry and stability of these compounds (Tamer et al., 2016).
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound and its derivatives have been synthesized and characterized, contributing significantly to the understanding of their structural and chemical properties. For instance, Titi et al. (2020) detailed the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, revealing insights into their geometric parameters and theoretical physical and chemical properties. This study also explored the origin of their biological activity against breast cancer and microbes (Titi et al., 2020).
Biological Activities
- Various studies have investigated the biological activities of these compounds. Asegbeloyin et al. (2014) explored the cytotoxic activity of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes against HL-60 human promyelocytic leukemia cells and some bacteria and yeasts, showing potent activity (Asegbeloyin et al., 2014).
Antimicrobial and Antitumor Activities
- The antimicrobial and antitumor activities of these compounds have been a focus of research. For example, studies have shown that certain pyrazole derivatives exhibit significant antimicrobial and cytotoxic activities, suggesting potential for therapeutic applications. This includes research by Sakya & Rast (2003), who reported on the synthesis of 5-alkyl amino and thioether substituted pyrazoles, highlighting their high yields and potential biological activities (Sakya & Rast, 2003).
Chemical Stability and Reactivity
- The chemical stability and reactivity of these compounds have been investigated, providing valuable information for their potential applications in material science and as intermediates in organic synthesis. For instance, Jadeja & Shah (2007) reported on novel vanadium Schiff base complexes of pyrazolone-based ligands, proposing distorted octahedral structures for these complexes and discussing their characterization (Jadeja & Shah, 2007).
Propriétés
IUPAC Name |
(5-amino-3-methyl-4-phenylpyrazol-1-yl)-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-10-15(11-5-3-2-4-6-11)16(20)22(21-10)17(23)13-8-7-12(18)9-14(13)19/h2-9H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMNEUMFXLSCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-amino-3-methyl-4-phenyl-1H-pyrazol-1-yl)(2,4-dichlorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)
![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)
![N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)
![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5542440.png)
![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5542444.png)
![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)
![4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5542456.png)
![methyl 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5542460.png)
![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)


![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)